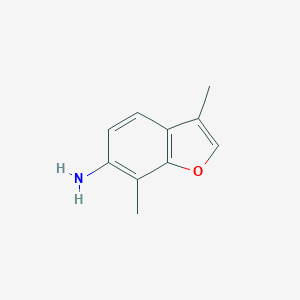

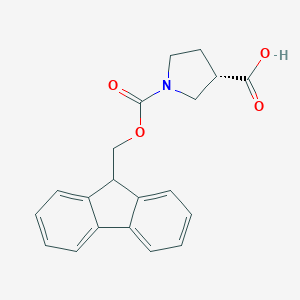

![molecular formula C6H6N2S B064668 5-Methylimidazo[5,1-b]thiazole CAS No. 165666-84-2](/img/structure/B64668.png)

5-Methylimidazo[5,1-b]thiazole

Descripción general

Descripción

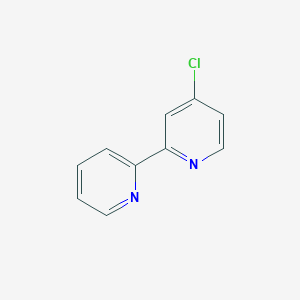

5-Methylimidazo[5,1-b]thiazole is a derivative of thiazole, a heterocyclic compound. Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They have been the subject of much research due to their diverse biological activities .

Synthesis Analysis

The synthesis of imidazo[5,1-b]thiazoles and their hydrogenated analogs has been studied. A simple method was proposed for the synthesis of 5-trifluoromethylimidazo[5,1-b]thiazole from (4-methylthiazol-2-yl)methanamine hydrochloride using trifluoroacetic acid anhydride as an acylating and cyclodehydrating agent .Molecular Structure Analysis

Imidazothiazoles are formed on the basis of all possible combinations of joining the thiazole and imidazole rings . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The formylation of 6-aryl imidazo[2,1-b]thiazoles was performed using the Vilsmeier-Haack (V-H) reaction . The V-H reagent was prepared by the addition of POCl3 into a stirred solution of DMF in CHCl3 .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación

Antimicrobial Activities : A study synthesized new derivatives of 6-methylimidazo[2,1-b]thiazole and tested them for antimicrobial activity against various pathogens. Some of these compounds demonstrated significant antimicrobial activity (Ur, Cesur, Birteksoez, & Otük, 2004).

Cycloadditions and Heterocycle Synthesis : Another study focused on cycloaddition reactions involving 5-aryl-3-methylimidazo[5,1-b]thiazoles with acetylenic esters, leading to the formation of various heterocyclic compounds, indicating a potential route for synthesizing complex molecules (Abe, Nishiwaki, & Ikeda, 1982).

Antisecretory Activity : Research on derivatives related to known antiulcer agents, such as 5-cyanomethyl-6-methylimidazo[2,1-b]thiazole, revealed significant antisecretory activity in assays, indicating potential medical applications (Andreani, Leoni, Locateur, Morigi, Rambaldi, Simon, & Senn-Bilfinger, 2000).

Antiinflammatory Activity : Compounds prepared from 6-methylimidazo[2,1-b]thiazole showed promise in antiinflammatory, analgesic, and antipyretic activities, indicating potential therapeutic applications (Abignente, de Caprariis, Sacchi, Marmo, Berrino, & Matera, 1983).

Antitubercular Activity : A study reported the synthesis of imidazo[2,1-b][1,3,4]thiadiazole hybrids showing significant antitubercular activity against Mycobacterium tuberculosis, indicating their potential in treating tuberculosis (Ramprasad, Nayak, Dalimba, Yogeeswari, & Sriram, 2016).

Immunoregulatory Antiinflammatory Agents : Research into substituted 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles found some compounds to possess immunoregulatory antiinflammatory properties, potentially useful for therapeutic applications (Bender, Hill, Offen, Razgaitis, Lavanchy, Stringer, Sutton, Griswold, Dimartino, & Walz, 1985).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-methylimidazo[5,1-b][1,3]thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S/c1-5-7-4-6-8(5)2-3-9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXIWYNFUTCBBHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2N1C=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylimidazo[5,1-b]thiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

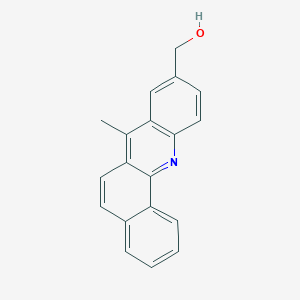

![Decanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B64592.png)

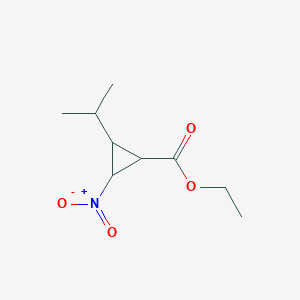

![N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B64601.png)

![4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide](/img/structure/B64614.png)